Stereochemical Purity: (S)-Enantiomer vs Racemic Mixture
The (S)-configured target compound is a single enantiomer essential for asymmetric synthesis, in contrast to the racemic mixture which contains both (R) and (S) forms. Both compounds are verified at 98% purity ; however, only the target compound possesses the specific stereochemistry required for development of single-enantiomer drug candidates.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (S)-enantiomer, 98% purity |
| Comparator Or Baseline | Racemic mixture (1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine), 98% purity |
| Quantified Difference | Target compound is a single enantiomer; racemic mixture is a 1:1 mixture of enantiomers. |
| Conditions | Vendor Product Data Sheets (Leyan) |
Why This Matters
Procurement of the single (S)-enantiomer is mandatory for research programs developing stereospecific drug candidates, avoiding the need for costly and time-consuming chiral resolution.
